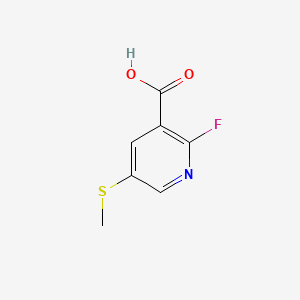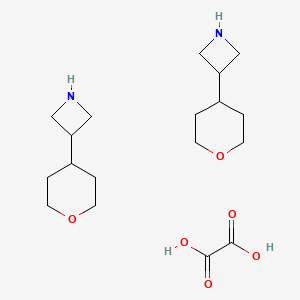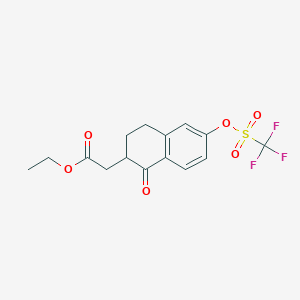
2-Fluoro-5-(methylthio)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(methylthio)nicotinic acid is an organic compound with the molecular formula C7H6FNO2S and a molecular weight of 187.19 g/mol It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a fluorine atom, and the hydrogen atom at the 5-position is replaced by a methylthio group
Preparation Methods
The synthesis of 2-Fluoro-5-(methylthio)nicotinic acid typically involves multiple stepsThe reaction conditions often involve the use of fluorinating agents and thiolating reagents under controlled temperatures and pressures . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-Fluoro-5-(methylthio)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-5-(methylthio)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving nicotinic acid derivatives.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(methylthio)nicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine and methylthio groups can influence the compound’s binding affinity and selectivity for these targets. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Fluoro-5-(methylthio)nicotinic acid can be compared with other nicotinic acid derivatives, such as:
Picolinic acid: A derivative with a carboxylic acid group at the 2-position.
Nicotinic acid: A derivative with a carboxylic acid group at the 3-position.
Isonicotinic acid: A derivative with a carboxylic acid group at the 4-position. The uniqueness of this compound lies in the presence of both the fluorine and methylthio groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H6FNO2S |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-fluoro-5-methylsulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6FNO2S/c1-12-4-2-5(7(10)11)6(8)9-3-4/h2-3H,1H3,(H,10,11) |
InChI Key |
NYRJLFGZGMUEMR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(N=C1)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Methoxy-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14030778.png)






![(1S,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14030811.png)
![2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one](/img/structure/B14030816.png)




